molecular formula C18H12O B107994 6-Hydroxychrysene CAS No. 37515-51-8

6-Hydroxychrysene

Cat. No.: B107994
CAS No.: 37515-51-8
M. Wt: 244.3 g/mol
InChI Key: VXFDOYXVHRYCGS-UHFFFAOYSA-N
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Description

6-Hydroxychrysene is a hydroxylated derivative of chrysene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of a hydroxyl group at the sixth position of the chrysene molecule. This compound is part of the broader class of oxygenated polycyclic aromatic hydrocarbons, which are known for their environmental persistence and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxychrysene can be synthesized through various methods, including the hydroxylation of chrysene. One common approach involves the use of catalytic systems to introduce the hydroxyl group at the desired position. For instance, the use of cytochrome P450 enzymes has been explored for regioselective hydroxylation .

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of chrysene using chemical oxidants. This process can be optimized to achieve high yields and purity. The specific conditions, such as temperature, solvent, and catalyst, are crucial for the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxychrysene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Hydroxychrysene has several applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of polycyclic aromatic hydrocarbons.

    Biology: Studies have explored its effects on biological systems, particularly its role in oxidative stress and toxicity.

    Medicine: Research has investigated its potential as an endocrine disruptor and its interactions with biological receptors.

    Industry: It is used in environmental monitoring and assessment of pollution levels

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific regioselective toxicity and metabolic pathways. It is absorbed and eliminated faster than other isomers, such as 2-Hydroxychrysene, making it less toxic in certain biological systems .

Properties

IUPAC Name

chrysen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFDOYXVHRYCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6038324
Record name 6-Hydroxychrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6038324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37515-51-8
Record name 6-Hydroxychrysene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37515-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxychrysene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037515518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxychrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6038324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-HYDROXYCHRYSENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CRJ4NM6HV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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